molecular formula C9H18ClNO2 B3047064 (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride CAS No. 1346773-57-6

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B3047064
CAS No.: 1346773-57-6
M. Wt: 207.70
InChI Key: XMQSOBPCWYVZSW-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride” is a chemical compound with the empirical formula C11H22ClNO2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(OC(C)(C)C)[C@@H]1C@HCCCC1.Cl . This notation provides a way to represent the structure of the compound in a text format.


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 235.75 . The compound’s InChI key is DWKALJMROLTJPM-OULXEKPRSA-N .

Scientific Research Applications

Ethylene Inhibition in Plant Growth

Compounds such as 1-methylcyclopropene (1-MCP) have been extensively studied for their ability to inhibit ethylene action, a key factor in plant growth and fruit ripening processes. Research has shown that 1-MCP can effectively delay ripening and senescence in a broad range of fruits, vegetables, and floriculture crops, providing valuable insights into ethylene's role in plant biology and offering potential applications in agriculture to extend the shelf life of produce (Blankenship & Dole, 2003).

Understanding Ethylene's Role in Ripening and Senescence

Further research into the effects of ethylene-action inhibitors like 1-MCP on fruits and vegetables has contributed to our understanding of ethylene's role in ripening and senescence processes. This knowledge is crucial for developing commercial technologies to improve the maintenance of product quality, particularly in the apple industry and potentially for other products (Watkins, 2006).

Ethylene Precursor's Role Beyond Ethylene Production

Research on 1-aminocyclopropane-1-carboxylic acid (ACC), the biochemical precursor of ethylene, suggests that ACC's role in plant biology might be underestimated, with implications for understanding plant growth, stress responses, and hormone signaling pathways (Van de Poel & Van Der Straeten, 2014).

Ethyl Carbamate in Food and Beverages

The study of ethyl carbamate in fermented foods and beverages highlights the importance of understanding toxic chemicals in food safety. Research in this area can lead to better regulation and prevention methods to reduce exposure to potentially carcinogenic compounds (Weber & Sharypov, 2009).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) has been explored to address solid waste issues and conserve petrochemical products. Studies in this area offer pathways for sustainable management and recycling of synthetic polymers, contributing to environmental conservation efforts (Karayannidis & Achilias, 2007).

Safety and Hazards

The compound is classified under the storage class code 13, which refers to non-combustible solids . The flash point is not applicable .

Future Directions

Bicyclohexane structures, which are part of this compound, are increasingly important in newly developed bio-active compounds . They are still underexplored from a synthetic accessibility point of view . Therefore, there is potential for future research in this area.

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661764
Record name Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346773-57-6
Record name Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 3
(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.